2-Bromo-3-chlorobicyclo[2.2.1]hepta-2,5-diene
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Overview
Description
2-Bromo-3-chlorobicyclo[2.2.1]hepta-2,5-diene is a bicyclic compound with the molecular formula C7H6BrCl. It is a derivative of norbornadiene, a compound known for its strained ring system and unique reactivity. The presence of both bromine and chlorine atoms in the structure makes it an interesting subject for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-chlorobicyclo[2.2.1]hepta-2,5-diene typically involves the halogenation of norbornadiene. One common method is the addition of bromine and chlorine to norbornadiene under controlled conditions. The reaction is usually carried out in an inert solvent such as carbon tetrachloride at low temperatures to prevent side reactions and ensure high yield .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors where norbornadiene is reacted with bromine and chlorine gases. The reaction conditions are optimized to maximize yield and purity, often involving catalysts to enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-chlorobicyclo[2.2.1]hepta-2,5-diene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles.
Addition Reactions: The double bonds in the bicyclic system can participate in addition reactions with electrophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can replace the halogen atoms under mild conditions.
Addition: Electrophiles like hydrogen halides can add across the double bonds.
Oxidation: Strong oxidizing agents like potassium permanganate can oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride can reduce the compound to form different derivatives.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted norbornadiene derivatives, while addition reactions can produce halogenated bicyclic compounds.
Scientific Research Applications
2-Bromo-3-chlorobicyclo[2.2.1]hepta-2,5-diene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used to study the effects of halogenated bicyclic compounds on biological systems.
Industry: The compound is used in the production of high-energy-density fuels and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-3-chlorobicyclo[2.2.1]hepta-2,5-diene involves its interaction with various molecular targets. The halogen atoms can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules. The strained ring system of the bicyclic structure also contributes to its unique reactivity, allowing it to undergo various chemical transformations.
Comparison with Similar Compounds
Similar Compounds
2,5-Norbornadiene: A parent compound with similar bicyclic structure but without halogen atoms.
2,5-Dimethylbicyclo[2.2.1]hepta-2,5-diene: A derivative with methyl groups instead of halogens.
2,5-Diphenylbicyclo[2.2.1]hepta-2,5-diene: A compound with phenyl groups attached to the bicyclic system.
Uniqueness
2-Bromo-3-chlorobicyclo[2.2.1]hepta-2,5-diene is unique due to the presence of both bromine and chlorine atoms, which impart distinct reactivity and properties compared to other similar compounds. The combination of halogens and the strained bicyclic structure makes it a valuable compound for various chemical and industrial applications .
Properties
CAS No. |
128780-26-7 |
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Molecular Formula |
C7H6BrCl |
Molecular Weight |
205.48 g/mol |
IUPAC Name |
2-bromo-3-chlorobicyclo[2.2.1]hepta-2,5-diene |
InChI |
InChI=1S/C7H6BrCl/c8-6-4-1-2-5(3-4)7(6)9/h1-2,4-5H,3H2 |
InChI Key |
LQJYBSLPWXFMCQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C=CC1C(=C2Cl)Br |
Origin of Product |
United States |
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